Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorophenylacetate: This compound shares the fluorophenyl group but differs in the ester and piperidine ring structure.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring may have similar pharmacological properties but differ in their chemical structure and reactivity.
Uniqueness
Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is unique due to its specific combination of a fluorophenyl group, piperidine ring, and carboxylate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
188302-27-4 |
---|---|
Molecular Formula |
C14H14FNO4 |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C14H14FNO4/c1-16-11(17)7-10(8-3-5-9(15)6-4-8)12(13(16)18)14(19)20-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
MXRJHOMXFFBLFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C(C1=O)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.